molecular formula C21H17BrN2O4 B4765339 N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide

N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide

Cat. No. B4765339
M. Wt: 441.3 g/mol
InChI Key: BXKBASROPDHPLO-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, also known as BBDH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBDH is a hydrazide derivative of 2-hydroxybenzaldehyde and 5-bromosalicylaldehyde, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide exerts its anti-inflammatory and anti-oxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide may also inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-inflammatory and anti-oxidant properties, reducing the production of ROS and pro-inflammatory cytokines. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.

Advantages and Limitations for Lab Experiments

N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, there are also limitations associated with N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide. Its mechanism of action is not fully understood, and its effects on living organisms have not been extensively studied. In addition, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide may have limited solubility in certain solvents, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide. One area of interest is the development of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide-based metal complexes for catalysis and materials science applications. Another area of interest is the study of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide's effects on living organisms, including its toxicity and pharmacokinetics. In addition, further research is needed to fully understand the mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, or N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, is a chemical compound that has potential applications in scientific research. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been synthesized using various methods and has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Scientific Research Applications

N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been found to have potential applications in scientific research. One study showed that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Another study demonstrated that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-cancer properties, inhibiting the growth of cancer cells in vitro. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c22-17-6-7-20(28-13-14-4-2-1-3-5-14)16(8-17)12-23-24-21(27)15-9-18(25)11-19(26)10-15/h1-12,25-26H,13H2,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKBASROPDHPLO-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-3,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide

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